molecular formula C15H15Cl2O4P B14485858 2,3-Dichloropropyl diphenyl phosphate CAS No. 65444-09-9

2,3-Dichloropropyl diphenyl phosphate

Cat. No.: B14485858
CAS No.: 65444-09-9
M. Wt: 361.2 g/mol
InChI Key: SVOPVLCKFYEWJR-UHFFFAOYSA-N
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Description

2,3-Dichloropropyl diphenyl phosphate is an organophosphate compound widely used as a flame retardant. Organophosphate flame retardants are added to various consumer products to reduce their flammability and meet fire safety standards. This compound is part of a broader class of chemicals known for their effectiveness in inhibiting flames and their applications in various industries, including textiles, electronics, and building materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloropropyl diphenyl phosphate typically involves the reaction of 2,3-dichloropropanol with diphenyl phosphorochloridate. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine, to facilitate the formation of the phosphate ester bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloropropyl diphenyl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various chlorinated and non-chlorinated phosphates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,3-Dichloropropyl diphenyl phosphate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dichloropropyl diphenyl phosphate involves its ability to inhibit the combustion process. The compound acts by interfering with the free radical chain reactions that propagate flames. It also forms a protective char layer on the surface of materials, which helps in reducing the spread of fire .

Comparison with Similar Compounds

Similar Compounds

  • Tris(2-chloroethyl) phosphate (TCEP)
  • Tris(1-chloro-2-propyl) phosphate (TCIPP)
  • Tris(2,3-dibromopropyl) phosphate (TDBPP)
  • Triphenyl phosphate (TPHP)

Uniqueness

2,3-Dichloropropyl diphenyl phosphate is unique due to its specific chemical structure, which provides a balance between flame retardant efficacy and potential health impacts. Compared to other similar compounds, it has a distinct profile in terms of its reactivity and the types of by-products formed during combustion .

Properties

CAS No.

65444-09-9

Molecular Formula

C15H15Cl2O4P

Molecular Weight

361.2 g/mol

IUPAC Name

2,3-dichloropropyl diphenyl phosphate

InChI

InChI=1S/C15H15Cl2O4P/c16-11-13(17)12-19-22(18,20-14-7-3-1-4-8-14)21-15-9-5-2-6-10-15/h1-10,13H,11-12H2

InChI Key

SVOPVLCKFYEWJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(OCC(CCl)Cl)OC2=CC=CC=C2

Origin of Product

United States

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